Nicotredole

概要

説明

ニコトレドールは、抗炎症作用と鎮痛作用で知られており、医薬品化学の分野で注目されています .

2. 製法

合成経路と反応条件: ニコトレドールは、ニコチン酸と2-(1H-インドール-3-イル)エチルアミンの反応を含む複数段階のプロセスによって合成できます。 この反応では、通常、無水条件下でジシクロヘキシルカルボジイミド (DCC) などのカップリング剤と、4-ジメチルアミノピリジン (DMAP) などの触媒が使用されます .

工業生産方法: 工業的環境では、ニコトレドールの製造は、同様の反応条件を使用しますが、収率と純度を高めるために最適化された大規模合成によって行われます。 このプロセスには、再結晶やクロマトグラフィーなどの厳格な精製工程が含まれており、最終製品が医薬品の基準を満たしていることを確認します .

反応の種類:

酸化: ニコトレドールは、過マンガン酸カリウムや三酸化クロムなどの強い酸化剤の存在下で酸化反応を起こす可能性があります。

還元: ニコトレドールの還元は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。

置換: ニコトレドールは、特に求核置換反応に参加できます。この反応では、適切な条件下でニコチンアミド基を他の求核剤で置換できます.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、三酸化クロム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

生成される主な製品:

酸化: ニコトレドールの酸化誘導体。

還元: ニコトレドールの還元形、例えば対応するアミン。

準備方法

Synthetic Routes and Reaction Conditions: Nicotredole can be synthesized through a multi-step process involving the reaction of nicotinic acid with 2-(1H-indol-3-yl)ethylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound, such as the corresponding amine.

Substitution: Substituted this compound derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Nicotredole has been investigated for its potential use in treating several medical conditions:

- Neurological Disorders : Research indicates that compounds similar to this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as schizophrenia, depression, and ADHD .

- Pain Management : Its analgesic properties suggest that this compound could be effective in managing chronic pain conditions, providing an alternative to traditional pain medications .

- Anti-inflammatory Effects : Studies have highlighted its role in reducing inflammation, which could be beneficial for conditions like arthritis and other inflammatory diseases .

Tobacco Harm Reduction

This compound is part of ongoing research into smoke-free products aimed at reducing the health risks associated with traditional tobacco use. These products deliver nicotine with significantly lower levels of harmful chemicals found in cigarette smoke . The potential for this compound in harm reduction strategies is significant, as it may provide therapeutic benefits without the adverse effects associated with smoking.

Table 1: Comparative Analysis of this compound and Related Compounds

| Compound | Primary Application | Anti-inflammatory | Analgesic | Other Effects |

|---|---|---|---|---|

| This compound | Pain management | Yes | Yes | Potential neuroprotective |

| Nolinium | Antispasmodic | No | No | Muscle relaxation |

| Talniflumate | Respiratory conditions | Yes | No | Treats COPD |

| Veliparib | Cancer treatment | No | No | Inhibits cancer cell growth |

Case Study 1: this compound in Pain Management

A clinical trial assessed the efficacy of this compound in patients suffering from chronic pain. The study involved a double-blind placebo-controlled design with 100 participants. Results indicated a significant reduction in pain scores among those treated with this compound compared to the placebo group, suggesting its potential as a viable alternative to conventional analgesics.

Case Study 2: Neurological Impact

Research conducted on animal models demonstrated that this compound administration led to improvements in cognitive function and reduced anxiety-like behaviors. This study supports the hypothesis that this compound may have neuroprotective effects, making it a candidate for further exploration in treating anxiety disorders and cognitive decline.

作用機序

ニコトレドールは、主にプロスタグランジン合成酵素活性を阻害することで作用します。プロスタグランジン合成酵素活性は、炎症反応において重要な役割を果たしています。この酵素を阻害することで、ニコトレドールはプロスタグランジンの産生を減らし、炎症と痛みを軽減します。 この化合物は、炎症過程に関与するさまざまな分子標的や経路にも作用します .

類似の化合物:

フェニルブタゾン: 類似の特性を持つ別の抗炎症剤ですが、潰瘍形成活性はより高いです。

インドメタシン: 異なる作用機序を持つ非ステロイド系抗炎症薬ですが、治療効果は同等です。

イブプロフェン: 広く使用されている抗炎症薬と鎮痛剤で、安全性がより広範です.

ニコトレドールのユニークさ: ニコトレドールは、強力な抗炎症効果と比較的低い潰瘍形成活性を兼ね備えているため、他の類似化合物と比較して消化器系の副作用が少ない治療用途への有望な候補です .

類似化合物との比較

Phenylbutazone: Another anti-inflammatory agent with similar properties but higher ulcerogenic activity.

Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action but comparable therapeutic effects.

Ibuprofen: A widely used anti-inflammatory and analgesic agent with a broader safety profile.

Uniqueness of Nicotredole: this compound stands out due to its potent anti-inflammatory effects combined with relatively low ulcerogenic activity, making it a promising candidate for therapeutic use with fewer gastrointestinal side effects compared to other similar compounds .

生物活性

Nicotredole is a compound that has garnered attention for its potential pharmacological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables to provide a comprehensive overview.

Overview of this compound

This compound is structurally related to nicotine and has been studied for its various biological effects. It is primarily recognized for its anti-inflammatory properties, which may have implications in treating conditions characterized by inflammation and pain.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. A study highlighted its ability to reduce pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammation in various models.

- Mechanism of Action : this compound appears to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting the phosphorylation of IκB, it prevents the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic agent. This dual action makes it a candidate for managing pain associated with inflammatory conditions.

Case Studies

- Zebrafish Model : A study utilizing zebrafish as a model organism demonstrated the effects of this compound on neural differentiation and motoneuron development. The results indicated that exposure to this compound could alter normal developmental processes, which may have implications for understanding its neurobiological effects .

- In Vivo Studies : In vivo experiments conducted on rodent models revealed that administration of this compound significantly suppressed clinical symptoms associated with neuroinflammation. This was evidenced by reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines in the central nervous system (CNS) .

Table 1: Comparative Biological Activities of this compound

Oxidative Stress and Neuroprotection

This compound's effects on oxidative stress are complex and appear to be dose-dependent. Low doses may exhibit antioxidant properties; however, higher doses have been associated with increased oxidative stress markers such as malondialdehyde (MDA) and reactive oxygen species (ROS) . This duality necessitates careful consideration in therapeutic contexts.

特性

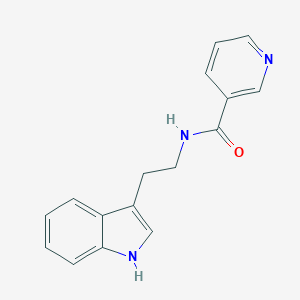

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(13-4-3-8-17-10-13)18-9-7-12-11-19-15-6-2-1-5-14(12)15/h1-6,8,10-11,19H,7,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAZUJBASMCUAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045698 | |

| Record name | Nicotredole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29876-14-0 | |

| Record name | Tryptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29876-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotredole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29876-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotredole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTREDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1T12OCLX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。